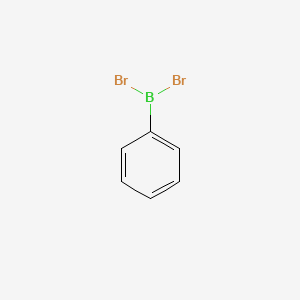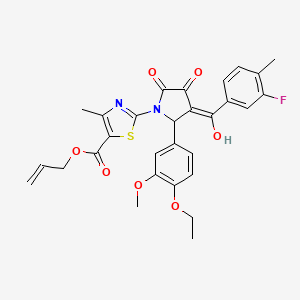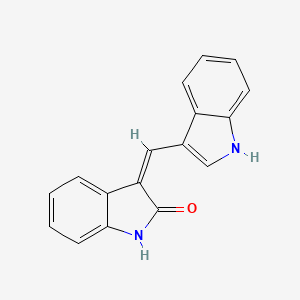
(3Z)-3-(1H-indol-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a unique structure with an indole moiety linked to an indoline-2-one via a methylene bridge, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one typically involves the condensation of indole-3-carbaldehyde with indoline-2-one. This reaction is often catalyzed by acids or bases under reflux conditions. For instance, the use of glacial acetic acid and concentrated hydrochloric acid can facilitate the Fischer indole cyclization, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indoline-2-one, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one, have shown potential in biological studies due to their ability to interact with various biological targets .
Medicine: These compounds are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, indole derivatives are used in the synthesis of dyes, pigments, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
- Indole-3-carbaldehyde
- Indoline-2-one
- 3-(2-Bromoethyl)indole
Comparison: 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one is unique due to its methylene bridge linking the indole and indoline-2-one moieties. This structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, while indole-3-carbaldehyde is primarily used as a precursor in synthesis, 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one exhibits more complex biological activities .
Propiedades
Número CAS |
22813-81-6 |
|---|---|
Fórmula molecular |
C17H12N2O |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(3Z)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9- |
Clave InChI |
XCGXAWJRNVHWAI-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=CC=CC=C4NC3=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



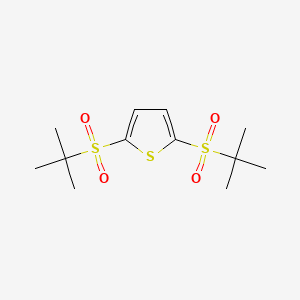
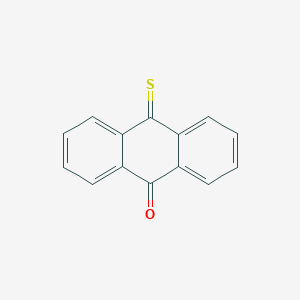
![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea](/img/structure/B14157548.png)
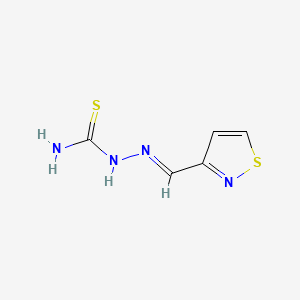
![N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]morpholine-4-carbothioamide](/img/structure/B14157561.png)

![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
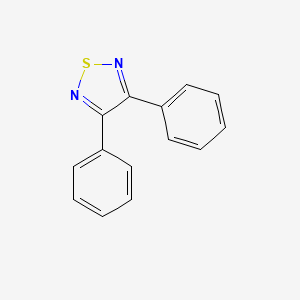
![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
